Galgravin

Description

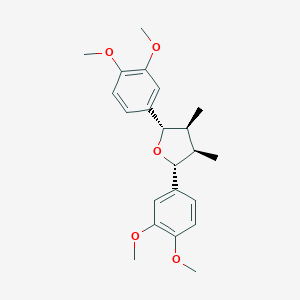

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-DQEHQXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318613 | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-63-2 | |

| Record name | Galgravin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galgravin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Neuroprotective Potential of Galgravin and its Analogs in Neurodegenerative Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function, often driven by underlying mechanisms of oxidative stress and neuroinflammation. In the quest for effective therapeutic interventions, natural compounds have emerged as a promising source of novel neuroprotective agents. This technical guide focuses on the neuroprotective effects of Galgravin and its closely related analog, Galangin, phytochemicals derived from the rhizome of Alpinia galanga. While direct research on this compound is limited, the extensive studies on Galangin provide a strong foundation for understanding the potential therapeutic mechanisms of this class of compounds. This document aims to provide a comprehensive overview of the existing preclinical data, experimental methodologies, and implicated signaling pathways to support further research and drug development efforts in this area.

Quantitative Data on the Neuroprotective Effects of Galangin

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Galangin in various experimental models relevant to neurodegenerative diseases.

Table 1: In Vitro Neuroprotective Effects of Galangin

| Cell Line | Insult/Model | Galangin Concentration | Outcome Measure | Result |

| Human Keratinocytes | UVB | Pretreatment | Cell Viability | Increased to 85% from 55% (UVB alone)[1] |

| Human Keratinocytes | UVB | Pretreatment | Nrf2 Nuclear Translocation | Significantly increased[1] |

| Human Keratinocytes | UVB | Pretreatment | GCLC & GSS Expression | Significantly increased[1] |

| Human Keratinocytes | UVB | Pretreatment | GSH Levels | Significantly elevated[1] |

| SH-SY5Y | 6-OHDA (20 µM) | 0.1, 1, 10, 100 nM (pretreatment) | Cell Viability | Significantly protected against cell damage at all concentrations[2] |

| HEK293 | TNFα stimulation | Not specified | NF-κB Luciferase Activity | No specific effect observed[3] |

| SH-SY5Y | Oxidative Stress | 12h treatment | Cell Protection | Significant protection observed[4] |

Table 2: In Vivo Effects of Galangin on Oxidative Stress and Inflammation

| Animal Model | Insult/Model | Galangin Dosage | Outcome Measure | Result |

| Rat | Cyclophosphamide-induced Hepatotoxicity | Not specified | Nrf2 mRNA | Increased[5] |

| Rat | Cyclophosphamide-induced Hepatotoxicity | Not specified | Nrf2 Protein | Increased[5] |

| Rat | Cyclophosphamide-induced Hepatotoxicity | Not specified | NQO-1 mRNA | Increased[5] |

| Rat | Cyclophosphamide-induced Hepatotoxicity | Not specified | HO-1 mRNA | Increased[5] |

| Rat | Streptozotocin-induced Diabetic Liver Injury | Not specified | Hepatic Nrf2/HO-1 Pathway | Upregulated[6] |

Table 3: Pharmacokinetics of this compound in Rats

| Administration Route | Dosage | Cmax | Tmax | T1/2 | AUC(0-t) | Oral Bioavailability |

| Intravenous | 2 mg/kg | 332.80 ± 63.59 ng/mL | 0.03 h | 1.34 ± 0.21 h | 369.56 ± 66.06 h·ng/mL | N/A[7] |

| Intragastric | 20 mg/kg | Not specified | Not specified | Not specified | Not specified | 8.5%[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature on Galangin and related compounds.

In Vitro Neuroprotection Assay

-

Cell Culture:

-

Induction of Neurotoxicity:

-

Oxidative Stress Model: 6-hydroxydopamine (6-OHDA) is a neurotoxin used to induce oxidative stress and mimic Parkinson's disease pathology in vitro. A typical concentration used is 20 µM for 18 hours.[2]

-

Amyloid-β Toxicity Model: Amyloid-β (Aβ) peptide (e.g., Aβ 25-35) is used to model Alzheimer's disease-related toxicity. A concentration of 50 µg/ml for 48 hours can be used.[9]

-

-

Treatment with Galangin:

-

Cells are typically pre-treated with various concentrations of Galangin (e.g., 0.1 nM to 100 nM) for 1 hour before the addition of the neurotoxin.[2]

-

-

Assessment of Neuroprotection:

-

Cell Viability Assays:

-

alamarBlue® Assay: This assay measures the reducing power of living cells. 10 µL of alamarBlue® reagent is added to each well, and the optical density is measured with an ELISA reader.[2]

-

XTT Assay: This colorimetric assay measures mitochondrial dehydrogenase activity in living cells.[9]

-

LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.[9]

-

-

Apoptosis Assays:

-

In Vivo Administration and Pharmacokinetic Analysis

-

Animal Model:

-

Male Sprague-Dawley rats (250 ± 10 g) are a suitable model for pharmacokinetic studies.[7]

-

-

Drug Preparation and Administration:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle for injection via the tail vein. A typical dose is 2 mg/kg.[7]

-

Oral Gavage (Intragastric): For oral administration, this compound is prepared as a suspension in a vehicle like 0.5% CMC-Na. A common dosage is 20 mg/kg.[7] Animals should be fasted overnight prior to administration.[7]

-

-

Sample Collection:

-

Serial blood samples (approximately 250 µL) are collected from the orbital fossa vein into heparinized tubes at various time points post-administration (e.g., 0.03, 0.08, 0.17, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 36 hours).[7]

-

-

Sample Processing and Analysis:

Western Blot Analysis for Signaling Pathway Proteins

-

Cell or Tissue Lysis:

-

Cells or tissue samples are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]

-

-

Protein Quantification:

-

The total protein concentration is determined using a BCA assay.[3]

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[3]

-

-

Immunoblotting:

-

The membrane is blocked with 5% BSA in TBST.

-

The membrane is incubated overnight with primary antibodies against the target proteins (e.g., Nrf2, p-Nrf2, HO-1, p65 NF-κB, GAPDH).[1][3]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[3]

-

Protein bands are visualized using an ECL substrate.[3]

-

Signaling Pathways and Visualizations

The neuroprotective effects of Galangin are primarily attributed to its ability to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[5][6][10][11] Galangin has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutathione synthetase (GSS).[1][5]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] While direct evidence for this compound's effect on NF-κB is limited, many phytochemicals with antioxidant properties are known to inhibit this pathway, thereby reducing neuroinflammation.

General Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound or Galangin in a preclinical setting.

The available evidence strongly suggests that Galangin, a close analog of this compound, possesses significant neuroprotective properties mediated through the activation of the Nrf2 antioxidant pathway and potential inhibition of the NF-κB inflammatory pathway. While further research is needed to specifically elucidate the neuroprotective profile of this compound, the data presented in this guide provides a solid rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The detailed experimental protocols and pathway diagrams offered herein are intended to facilitate the design of future studies aimed at validating and expanding upon these promising initial findings. The favorable oral bioavailability of this compound further enhances its potential for clinical translation. Continued exploration of this compound and related compounds from Alpinia galanga is warranted to fully understand their therapeutic potential in combating the devastating effects of neurodegenerative disorders.

References

- 1. Galangin Activates the ERK/AKT-Driven Nrf2 Signaling Pathway to Increase the Level of Reduced Glutathione in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetic and Bioavailability Studies of this compound after Oral and Intravenous Administration to Rats Using HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Bioavailability Studies of this compound after Oral and Intravenous Administration to Rats Using HPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nrf2 signaling in coordinated activation of antioxidant gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Galgravin's Role in Modulating Inflammatory Pathways: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a lignan isolated from Piper kadsura, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB and MAPK signaling cascades are central to the inflammatory process, regulating the expression of a wide array of pro-inflammatory genes. This compound has emerged as a potent inhibitor of inflammatory responses, primarily through the suppression of the NF-κB pathway. This guide delves into the specifics of this compound's mechanism of action, providing a technical resource for the scientific community.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key nodes in inflammatory signaling cascades. The primary mechanism identified is the inhibition of the NF-κB pathway, a master regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a pivotal mediator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to suppress NF-κB activation in LPS-stimulated RAW 264.7 macrophages.[1][2][3] While direct quantitative data on this compound's effect on IκBα phosphorylation and degradation is not yet available, studies on the structurally similar flavonoid galangin have shown inhibition of IκB-α degradation and subsequent prevention of p65 nuclear translocation.[4] It is plausible that this compound acts through a similar mechanism.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are another set of critical signaling cascades involved in inflammation. These pathways are activated by various extracellular stimuli, including LPS, and regulate the production of inflammatory mediators.

While direct experimental evidence for this compound's effect on the MAPK pathway is currently limited, studies on other lignans and flavonoids suggest that this is a likely mechanism of action. For instance, resveratrol has been shown to inhibit LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK in RAW 264.7 cells.[5] Further investigation is required to elucidate the specific effects of this compound on these pathways.

Figure 2: Hypothesized modulation of MAPK pathways by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in vitro using LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on NF-κB Activation and Cytokine Production

| Assay | Cell Line | Treatment | Concentration (µM) | Result | Reference |

| NF-κB Luciferase Reporter Assay | RAW 264.7/Luc-P1 | This compound + LPS (10 ng/mL) | 3 | Inhibition of NF-κB activity | [1] |

| 10 | Inhibition of NF-κB activity | [1] | |||

| 30 | Inhibition of NF-κB activity | [1] | |||

| TNF-α Production (ELISA) | RAW 264.7 | This compound + LPS | 3 | -1.8% reduction | [1] |

| 10 | -11.0% reduction | [1] | |||

| 30 | -21.2% reduction | [1] | |||

| IL-6 Production (ELISA) | RAW 264.7 | This compound + LPS | 3 | -4.5% reduction | [1] |

| 10 | -10.0% reduction | [1] | |||

| 30 | -17.5% reduction | [1] |

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

| Protein | Cell Line | Treatment | Concentration (µM) | Result | Reference |

| iNOS Expression (Western Blot) | RAW 264.7 | This compound + LPS (50 ng/mL) | 3, 10, 30 | Dose-dependent downregulation | [1][6] |

| COX-2 Expression (Western Blot) | RAW 264.7 | This compound + LPS (50 ng/mL) | 3, 10, 30 | Dose-dependent downregulation | [1][6] |

Table 3: In Vivo Effects of this compound in LPS-Induced Endotoxemia in Mice

| Parameter Measured | Tissue/Fluid | Treatment | Result | Reference |

| TNF-α mRNA | Lung | This compound (40 mg/kg) + LPS | Significantly downregulated | [1][2] |

| IL-6 mRNA | Lung | This compound (40 mg/kg) + LPS | Significantly downregulated | [1][2] |

| iNOS mRNA | Lung | This compound (40 mg/kg) + LPS | Significantly downregulated | [1][2] |

| TNF-α Protein | Serum | This compound (40 mg/kg) + LPS | Decreased | [1][2] |

| IL-6 Protein | Serum, Bronchoalveolar lavage fluid | This compound (40 mg/kg) + LPS | Decreased | [1][2] |

| COX-2 Protein | Lung, Liver, Kidney | This compound (40 mg/kg) + LPS | Reduced | [1][2] |

Detailed Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound: Dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Final DMSO concentration in culture should be kept below 0.1%.

-

Lipopolysaccharide (LPS): From Escherichia coli, used to stimulate inflammation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Figure 3: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol:

-

Seed RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct (RAW 264.7/Luc-P1) in 24-well plates at a density of 4 × 10⁵ cells/well and allow to adhere overnight.[1]

-

Pre-treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle (0.1% DMSO) for 1 hour.[1]

-

Stimulate the cells with LPS (10 ng/mL) for 6 hours.[1]

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luciferase assay kit and a luminometer.

-

Normalize the luciferase activity to the total protein concentration of each sample.

Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with this compound at the desired concentrations for 1 hour.

-

Stimulate the cells with LPS.

-

Collect the cell culture supernatant at the desired time point (e.g., 3 or 8 hours for TNF-α and IL-6).[1]

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit used.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS and COX-2

This protocol details the detection of iNOS and COX-2 protein expression.

Figure 4: General workflow for Western Blot analysis.

Protocol:

-

Seed RAW 264.7 cells (1 × 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.[6]

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (50 ng/mL) for 24 hours.[6]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.[6]

-

Separate the proteins by 10% SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group. While a specific IC50 for cytotoxicity of this compound on RAW 264.7 cells is not available, it has been reported to not cause significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1]

Safety and Toxicology

Preliminary studies indicate that this compound does not exhibit significant cytotoxicity at concentrations that are effective for its anti-inflammatory activity.[1] However, comprehensive toxicological data, including mutagenicity studies such as the Ames test, are not yet available for this compound. It is worth noting that some flavonoids have shown mutagenic potential in the Ames test, particularly in the presence of metabolic activation.[3] Therefore, a thorough safety evaluation of this compound is warranted.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to downregulate the expression of key pro-inflammatory cytokines and enzymes highlights its therapeutic potential for inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular target of this compound within the NF-κB pathway, including its effect on IKK activity and IκBα phosphorylation and degradation.

-

Investigating the modulatory effects of this compound on the MAPK signaling pathways (p38, JNK, and ERK).

-

Conducting comprehensive preclinical studies to evaluate the in vivo efficacy and safety of this compound in various inflammatory disease models.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory agent. The provided protocols and pathway diagrams serve as valuable resources for designing and interpreting future experiments in this promising area of research.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Lignan Galgravin: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a naturally occurring tetrahydrofuran lignan, has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its isolation, purification, and structural elucidation are presented, alongside a summary of its key biological effects. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Initial Characterization

The initial isolation and structural elucidation of this compound were first reported in the mid-20th century. While subsequent studies have identified it in a variety of plant species, the foundational work laid the groundwork for understanding this class of lignans.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Piperaceae and Lauraceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Piper kadsura | Piperaceae | Stems and aerial parts[1][2] |

| Nectandra megapotamica | Lauraceae | Not specified in abstracts |

| Magnolia species | Magnoliaceae | Not specified in abstracts |

| Nectandra turbacensis | Lauraceae | Not specified in abstracts |

| Saururus chinensis | Saururaceae | Not specified in abstracts[3] |

| Schisandra propinqua | Schisandraceae | Not specified in abstracts[3] |

Note: The specific yields of this compound from these sources are not consistently reported in the available literature.

Physicochemical Properties

This compound is a tetrahydrofuran lignan with two 3,4-dimethoxyphenyl substituents.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.46 g/mol |

| IUPAC Name | (2R,3R,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran |

| CAS Number | 528-63-2 |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities that suggest its potential as a lead compound for drug development.

Table 3: Summary of Biological Activities of this compound

| Activity | In Vitro/In Vivo Model | Key Findings |

| Anti-inflammatory | Murine macrophage-like cell line (RAW 264.7) | Inhibited nitric oxide (NO) production with an IC₅₀ value of 33.4 μM.[1] |

| Cytotoxic | Not specified in abstracts | Exhibits cytotoxic effects. |

| Neuroprotective | Not specified in abstracts | Shows neuroprotective properties. |

| Cardioprotective | Not specified in abstracts | Possesses cardioprotective activity. |

| Bone Resorption Inhibition | Not specified in abstracts | Inhibits bone resorption. |

| Platelet Aggregation Inhibition | Not specified in abstracts | Acts as a platelet aggregation inhibitor. |

Experimental Protocols

Isolation and Purification of this compound from Piper kadsura

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for lignans.

5.1.1. Extraction

-

Plant Material Preparation: Air-dry the stems and aerial parts of Piper kadsura and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

5.1.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc) to yield fractions of increasing polarity.

-

Bioassay-Guided Fractionation (Optional): If the isolation is guided by a specific biological activity, test each fraction to identify the most active one for further purification.

5.1.3. Chromatographic Purification

-

Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to obtain pure this compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques.

5.2.1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and introduce it into the ESI-MS instrument.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ or other adducts, from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental formula.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

-

Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

-

Procedure:

-

Dissolve the purified compound in the chosen deuterated solvent.

-

Acquire the ¹H NMR spectrum to identify the types and number of protons.

-

Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

Perform 2D NMR experiments to establish the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

-

-

Data Interpretation: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to assemble the final structure of this compound.

Visualizations

General Workflow for Isolation and Identification of this compound

Caption: Workflow for the isolation and identification of this compound.

Logic Diagram for Structural Elucidation

Caption: Logic diagram for the structural elucidation of this compound.

References

Unveiling the Potential of Galgravin: A Technical Guide to Its Investigated Effects on Platelet-Activating Factor Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information on a compound named "Galgravin" in the context of platelet-activating factor (PAF) inhibition. The following guide provides a comprehensive framework for the investigation of a novel PAF inhibitor, using "this compound" as a placeholder, and is based on established principles and methodologies in the field.

Executive Summary

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a wide array of inflammatory and thrombotic disorders. Its role in initiating and amplifying pathological processes has made the PAF receptor (PAFR) a compelling target for therapeutic intervention. This document outlines the core principles and experimental methodologies required to characterize the inhibitory effects of a novel compound, herein referred to as this compound, on PAF-mediated platelet activation. It details the underlying signaling pathways, provides standardized experimental protocols, and presents a framework for the systematic evaluation of inhibitory activity.

The Role of Platelet-Activating Factor in Thrombosis and Inflammation

Platelet-activating factor is a key player in cellular communication, exerting its effects through binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor.[1][2][3] This receptor is expressed on a variety of cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][4] The binding of PAF to its receptor on platelets initiates a signaling cascade that is pivotal to hemostasis and thrombosis.

Upon activation, the PAF receptor couples primarily to Gq and Gi proteins, which in turn activates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] The culmination of these events is platelet shape change, degranulation, and aggregation, leading to thrombus formation.[5] Given its central role, the inhibition of PAF signaling is a promising strategy for the development of novel anti-inflammatory and anti-thrombotic agents.[6][7]

Quantitative Analysis of PAF Inhibition

A critical aspect of characterizing a novel inhibitor is the quantitative assessment of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the PAF-induced response by 50%. The following table provides a template for summarizing the inhibitory profile of a compound like this compound.

Table 1: Summary of Quantitative Data for a Hypothetical PAF Inhibitor (this compound)

| Parameter | Value | Units | Experimental System |

|---|---|---|---|

| IC50 (PAF-induced Platelet Aggregation) | [Data] | µM | Washed Human Platelets |

| Mechanism of Inhibition | [Data] | - | Receptor Binding Assay |

| Receptor Affinity (Ki) | [Data] | nM | Radioligand Displacement Assay |

| Effect on PAF Synthesis | [Data] | % Inhibition | Cellular Assay |

Key Experimental Protocols

The following section details the methodology for a fundamental assay used to evaluate the efficacy of a potential PAF inhibitor.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on PAF-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

-

-

Platelet Aggregation Measurement:

-

The PRP is placed in an aggregometer cuvette and warmed to 37°C.

-

The test compound (e.g., this compound) or its vehicle is added to the PRP and incubated for a predetermined period.

-

Platelet aggregation is initiated by the addition of a sub-maximal concentration of PAF.

-

The change in light transmittance, which is proportional to the degree of aggregation, is recorded over time.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of the test compound.

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Visualizing the Molecular and Experimental Landscape

PAF Receptor Signaling Cascade

The diagram below illustrates the intracellular signaling pathway activated by PAF binding to its receptor on platelets.

Caption: Intracellular signaling cascade following PAF receptor activation.

Experimental Workflow for Inhibitor Characterization

The following flowchart outlines the logical progression of experiments to characterize a novel PAF inhibitor.

Caption: A typical workflow for the development of a PAF inhibitor.

References

- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 7. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of Galgravin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galgravin, a naturally occurring lignan, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical structure, stereoselective synthesis, and key biological properties of this compound. Detailed experimental methodologies for its synthesis are presented, alongside a quantitative summary of its biological efficacy. Furthermore, this document visualizes the molecular pathways through which this compound exerts its effects, offering a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tetrahydrofuran lignan characterized by a central five-membered oxygen-containing ring substituted with two 3,4-dimethoxyphenyl groups and two methyl groups. Its systematic IUPAC name is (2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane[1][2]. The specific stereochemistry of the four chiral centers on the tetrahydrofuran ring is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H28O5 | [1][2] |

| Molecular Weight | 372.46 g/mol | [2] |

| IUPAC Name | (2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | [1][2] |

| CAS Number | 528-63-2 | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| InChI Key | JLJAVUZBHSLLJL-DQEHQXCCSA-N | [2] |

Synthesis of this compound

The total synthesis of this compound and its analogues has been a subject of considerable research, with several stereoselective and asymmetric strategies developed to control the intricate stereochemistry of the tetrahydrofuran core. A common approach involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. While a specific, detailed experimental protocol for this compound is proprietary to various research groups, a representative synthesis can be adapted from the well-documented synthesis of its close analogue, (+)-Galbelgin, which shares the same core structure.

Representative Synthetic Scheme

A plausible and efficient asymmetric synthesis of the this compound core can be achieved through a multi-step sequence starting from commercially available materials. The following is a generalized workflow based on established methodologies for related tetrahydrofuran lignans.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of (+)-Galbelgin)

The following protocol outlines a key transformation in the synthesis of a this compound analogue and is representative of the methodologies employed.

Step 1: Asymmetric Aldol Reaction

To a solution of a chiral N-acyloxazolidinone in a suitable solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., titanium tetrachloride). After stirring for a short period, 3,4-dimethoxybenzaldehyde is added dropwise. The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the aldol adduct.

Step 2: Diastereoselective Reduction and Cyclization

The aldol adduct is dissolved in a mixture of tetrahydrofuran and methanol and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then acidified, leading to in-situ cyclization to the lactone. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting lactone is purified by chromatography.

Step 3: Stereoselective Methylation

The purified lactone is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched, and the product is extracted, dried, and purified to yield the methylated tetrahydrofuran core of this compound.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Its effects include neuroprotection, inhibition of platelet aggregation, and cytotoxicity against various cancer cell lines.

Table 2: Quantitative Biological Activity of this compound and Related Lignans

| Biological Activity | Assay/Cell Line | IC50 Value | Reference |

| Cytotoxicity | Human Leukemia (HL-60) | 16.5 µg/mL | |

| Neuroprotection | Primary cortical neurons (glutamate-induced toxicity) | Data not available as IC50 | |

| Platelet Aggregation Inhibition | Rabbit Platelets (PAF-induced) | 4.5 µM | [3] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (NO production) | Data not available as IC50 | |

| Osteoclastogenesis Inhibition | RANKL-induced in bone marrow macrophages | Effective at 3-100 µM | [3] |

Mechanism of Action: Signaling Pathway Inhibition

This compound's biological effects are attributed to its ability to modulate key cellular signaling pathways. Notably, it has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling cascade and interfere with the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) pathway, which are crucial in inflammation and bone metabolism, respectively.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Interference with RANKL-Induced Osteoclastogenesis

The RANKL pathway is critical for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade involving TRAF6 and subsequent activation of transcription factors like NF-κB and AP-1 (c-Fos/c-Jun). This leads to the expression of genes essential for osteoclast function. This compound has been demonstrated to inhibit this process, suggesting its potential in treating bone disorders characterized by excessive bone resorption.

Caption: this compound's interference with RANKL-induced osteoclastogenesis.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure and the development of stereoselective synthetic routes have paved the way for its detailed biological evaluation. The ability of this compound to modulate critical signaling pathways, such as NF-κB and RANKL, underscores its promise in the development of novel treatments for inflammatory diseases, cancer, and bone disorders. This guide provides a foundational resource for scientists and researchers dedicated to exploring and harnessing the therapeutic capabilities of this remarkable molecule. Further investigation into its detailed mechanisms of action and in vivo efficacy is warranted to translate its potential into clinical applications.

References

- 1. Asymmetric synthesis of (+)-galbelgin, (-)-kadangustin J, (-)-cyclothis compound and (-)-pycnanthulignenes A and B, three structurally distinct lignan classes, using a common chiral precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Galangin: A Technical Guide

An In-depth Exploration of the Ethnobotanical Uses, Pharmacological Activity, and Molecular Mechanisms of Galangin for Researchers and Drug Development Professionals.

Introduction

Galangin, a naturally occurring flavonoid, has been a cornerstone of traditional medicine for centuries, particularly in Ayurvedic and Traditional Chinese Medicine systems.[1] Predominantly extracted from the rhizomes of Alpinia galanga (Greater galangal) and Alpinia officinarum (Lesser galangal), as well as being a component of propolis, galangin has a rich history of use for a wide array of ailments.[1][2] This technical guide provides an in-depth exploration of the ethnobotanical applications of galangin, supported by quantitative data where available. It further delves into the pharmacological mechanisms of action that substantiate its traditional use, with a focus on key signaling pathways. Detailed experimental protocols for the extraction, isolation, and bio-assessment of galangin are also provided to facilitate further research and development.

Ethnobotanical Uses of Galangin-Containing Plants

The primary sources of galangin, Alpinia galanga and Alpinia officinarum, have been utilized extensively in traditional healing practices across Asia.[1] The rhizomes of these plants are the most common part used and are prepared in various forms, including decoctions and extracts, to treat a multitude of conditions.[1]

Traditional Applications

Traditionally, these plants have been employed to address a wide spectrum of health issues, including:

-

Inflammatory Conditions: Used to manage rheumatoid arthritis, asthma, and general inflammation.[2]

-

Digestive Ailments: A common remedy for indigestion, bloating, nausea, and stomach aches.[1][3]

-

Respiratory Illnesses: Employed in the treatment of coughs, sore throats, and other respiratory infections.[1]

-

Pain Relief: Utilized for alleviating rheumatic pains and other forms of chronic pain.[1][2]

-

Cancer Treatment: Traditional use as an alternative or complementary therapy for various cancers has been reported.[2]

-

Infections: Applied for its antimicrobial properties in treating wound infections.[1]

-

Other Uses: Also used to stimulate appetite and enhance vitality.[1]

Quantitative Ethnobotanical Data

While much of the ethnobotanical knowledge is qualitative, some studies have aimed to quantify the traditional importance of the Zingiberaceae family, to which Alpinia species belong. The Informant Consensus Factor (ICF) is a metric used to determine the consensus among informants regarding the use of certain plants for specific ailment categories. A higher ICF value (closer to 1) indicates a high level of agreement and suggests that the plants are likely to be effective for that particular ailment.

| Ailment Category | Informant Consensus Factor (ICF) for Zingiberaceae Family in Thailand |

| Digestive System Disorders | High (specifically for flatulence and abdominal pain) |

| Diarrhea, Peptic Ulcers, Constipation, Colitis | 0.40 - 0.50 |

This table summarizes the Informant Consensus Factor (ICF) for the use of plants from the Zingiberaceae family in treating various ailments in Thailand. A higher ICF value suggests a greater consensus among traditional healers on the use of these plants for the specified condition, potentially indicating higher efficacy.

Pharmacological Basis of Ethnobotanical Uses

Modern scientific research has begun to validate the traditional uses of galangin by elucidating its pharmacological activities and underlying molecular mechanisms. The primary activities that support its ethnobotanical applications include its anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Mechanisms

Galangin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

-

NF-κB Pathway: Galangin has been shown to inhibit the activation of the NF-κB pathway.[4] It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5]

-

MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammation. Galangin has been observed to suppress the phosphorylation of ERK and p38, thereby inhibiting the downstream signaling that leads to the production of inflammatory mediators.[6][7]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also implicated in inflammatory processes. Galangin has been demonstrated to inhibit the phosphorylation of Akt, a key kinase in this pathway, which contributes to its anti-inflammatory effects.[2]

Experimental Protocols

Extraction and Isolation of Galangin

Objective: To extract and isolate galangin from the rhizomes of Alpinia officinarum.

Materials:

-

Dried and powdered rhizomes of Alpinia officinarum

-

Methanol

-

Ethanol (95%)

-

Ethyl acetate

-

Petroleum ether

-

Soxhlet apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Soxhlet Extraction:

-

A known quantity of powdered Alpinia officinarum rhizome is placed in a thimble and extracted with methanol using a Soxhlet apparatus for approximately 8 hours.[8]

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

The ethyl acetate fraction, which is rich in flavonoids, is collected and concentrated.

-

-

Purification by HPLC:

-

The concentrated ethyl acetate fraction is further purified using preparative HPLC.

-

A C18 column is used with a mobile phase consisting of a gradient of methanol and water.

-

Fractions are collected and analyzed for the presence of galangin, which is identified by comparing its retention time with that of a pure standard.[9]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of galangin by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Galangin

-

Griess reagent

-

96-well plates

Protocol:

-

Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of galangin for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide Measurement:

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of nitric oxide in the supernatant is determined using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.[5]

-

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways modulated by Galangin, generated using the DOT language for Graphviz.

Caption: Galangin's inhibition of the NF-κB signaling pathway.

Caption: Galangin's modulation of the MAPK signaling pathway.

References

- 1. Galangin Induces p53-independent S-phase Arrest and Apoptosis in Human Nasopharyngeal Carcinoma Cells Through Inhibiting PI3K–AKT Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 2. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Galangin Abrogates Ovalbumin-Induced Airway Inflammation via Negative Regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galangin suppresses RANKL-induced osteoclastogenesis via inhibiting MAPK and NF-κB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of HPTLC fingerprints of three species of Alpinia with biomarker Galangin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Bioavailability and Pharmacokinetic Studies of Galgravin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the bioavailability and pharmacokinetics of Galgravin, a tetrahydrofuran lignan with demonstrated anti-inflammatory, neuroprotective, and other pharmacological activities.[1] The data and protocols presented herein are derived from foundational preclinical research in rat models, offering critical insights for further drug development and clinical application.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound After a Single Oral Administration (20 mg/kg) in Rats [1]

| Parameter | Mean Value (± SD) |

| Tmax (h) | 2.08 |

| Cmax (ng/mL) | 48.42 (± 37.66) |

| T1/2 (h) | 3.99 |

| AUC(0-t) (h·ng/mL) | 314.25 (± 179.84) |

| AUC(0-∞) (h·ng/mL) | 315.75 (± 179.70) |

| MRT(0-t) (h) | 5.01 (± 1.23) |

| MRT(0-∞) (h) | 5.21 (± 1.22) |

Table 2: Pharmacokinetic Parameters of this compound After a Single Intravenous Administration (2 mg/kg) in Rats [1]

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 332.80 (± 63.59) |

| T1/2 (h) | 1.34 (± 0.21) |

| AUC(0-t) (h·ng/mL) | 369.56 (± 66.06) |

| AUC(0-∞) (h·ng/mL) | 371.36 (± 66.59) |

| MRT(0-t) (h) | 1.27 (± 0.19) |

| MRT(0-∞) (h) | 1.28 (± 0.20) |

| CL (L/h/kg) | 5.40 (± 0.99) |

| Vz (L/kg) | 10.28 (± 1.57) |

Based on these studies, the absolute oral bioavailability of this compound in rats was determined to be 8.5% , indicating poor oral absorption.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo experiments.[2]

-

Housing: The animals were housed in a controlled environment with regulated temperature and a 12-hour light/dark cycle. They had free access to standard laboratory food and water.

-

Acclimatization: Animals were acclimatized to the laboratory conditions for a week prior to the experiments.

-

Dosing:

-

Blood Sampling: Blood samples were collected from the tail vein at specified time points into heparinized tubes. The plasma was separated by centrifugation and stored at -20°C until analysis.

A sensitive and rapid High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1]

-

Instrumentation: An HPLC system coupled with a triple quadrupole mass spectrometer was used.[1]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Extraction Method: A liquid-liquid extraction (LLE) method was employed to extract this compound from the plasma samples.[1]

-

Procedure:

-

To 100 µL of plasma, an internal standard solution was added.

-

Ethyl acetate was added as the extraction solvent.

-

The mixture was vortexed and then centrifuged.

-

The organic layer was separated and evaporated to dryness.

-

The residue was reconstituted in the mobile phase for HPLC-MS/MS analysis.[1]

-

The analytical method was validated according to standard guidelines, assessing linearity, lower limit of quantitation (LLOQ), precision, accuracy, recovery, and stability.[1]

-

Linearity: The method demonstrated good linearity over a concentration range of 1-500 ng/mL (R² > 0.999).[1]

-

LLOQ: The lower limit of quantitation was determined to be 1.0 ng/mL.[1]

-

Precision and Accuracy: Both intraday and interday precision were within 8.5%, with accuracies ranging from -2.6% to 6.0%.[1]

-

Recovery: The average extraction recovery of this compound from rat plasma was between 92.3% and 99.3%.[1]

-

Stability: this compound was found to be stable throughout the storage and processing conditions.[1]

-

Software: MassHunter Workstation software was used for data acquisition and quantification. Pharmacokinetic parameters were calculated using DAS Software.[1]

-

Bioavailability Calculation: The absolute oral bioavailability (F%) was calculated using the following formula: F% = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and a proposed signaling pathway for this compound's anti-inflammatory activity.

Caption: Experimental workflow for this compound pharmacokinetic studies.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Methodological & Application

Isolating Galgravin from Saururus chinensis: A Protocol for Researchers

Application Note

Saururus chinensis, commonly known as Chinese lizard's tail, is a perennial herb that has been used in traditional medicine for its anti-inflammatory, anti-oxidative, and anti-cancer properties. These therapeutic effects are largely attributed to its rich composition of bioactive compounds, particularly lignans. Among these, galgravin, a tetrahydrofuran lignan, has garnered significant interest for its potent anti-inflammatory and neuroprotective activities. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Saururus chinensis, intended for researchers, scientists, and professionals in drug development.

The protocol herein outlines a systematic approach involving solvent extraction, fractionation, and chromatographic purification. While specific quantitative data for this compound isolation from S. chinensis is not extensively documented in publicly available literature, this guide is constructed based on established methodologies for lignan separation from this plant. The provided data tables for yields of other compounds from S. chinensis serve as a valuable reference for expected outcomes.

Quantitative Data Summary

| Plant Part | Extraction/Fractionation Step | Compound/Fraction | Yield | Reference |

| Dried Leaves | Water Extraction | SHW Powder | 21% (w/w) | [1] |

| Dried Leaves | Solvent Partitioning (n-hexane) | n-hexane fraction | 0.67% (w/w) | [1] |

| Dried Leaves | Solvent Partitioning (methylene chloride) | methylene chloride fraction | 1.17% (w/w) | [1] |

| Dried Leaves | Solvent Partitioning (n-butanol) | n-butanol fraction | 21.67% (w/w) | [1] |

| Dried Leaves | HPLC of Water Extract | Miquelianin | 56.4 ± 0.52 mg/g | [1] |

| Dried Leaves | HPLC of Water Extract | Quercetin 3-O-(2”-O-β-glucopyranosyl)-α-rhamnopyranoside | 7.75 ± 0.08 mg/g | [1] |

| Dried Leaves | HPLC of Water Extract | Quercitrin | 3.17 ± 0.02 mg/g | [1] |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the aerial parts of Saururus chinensis.

Plant Material Collection and Preparation

-

Collection: Collect the aerial parts (leaves and stems) of Saururus chinensis during the flowering season to ensure a high concentration of bioactive compounds.

-

Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a circulating air oven at a temperature not exceeding 45°C.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent: Use 95% ethanol as the extraction solvent.

-

Procedure:

-

Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

-

Fractionation

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer and repeat the process three times for each solvent.

-

Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions using a rotary evaporator. The ethyl acetate fraction is reported to be rich in lignans.[2]

-

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column. Allow the silica gel to settle uniformly, and then add a layer of sand on top to prevent disturbance of the stationary phase.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution system with a mixture of acetonitrile and water.

-

Detection: Monitor the elution at a wavelength of 280 nm.

-

Purification: Pool the fractions containing this compound from the column chromatography, concentrate them, and subject them to Prep-HPLC for final purification.

-

Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with published data.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

This compound's Anti-inflammatory Signaling Pathway

Caption: this compound inhibits the NF-κB pathway.

References

Animal Models for Unraveling the Anti-Inflammatory Potential of Galgravin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for investigating the anti-inflammatory properties of galgravin, a natural lignan isolated from Piper kadsura. The following sections detail the protocols for two standard inflammation models: Lipopolysaccharide (LPS)-induced endotoxemia for systemic inflammation and carrageenan-induced paw edema for acute localized inflammation. Additionally, we present the known signaling pathways associated with this compound's mechanism of action.

Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

This model is instrumental in studying systemic inflammatory responses, mimicking aspects of sepsis and other conditions characterized by a "cytokine storm." this compound has been shown to significantly ameliorate LPS-induced endotoxemia in mice[1][2].

Data Presentation: Efficacy of this compound in LPS-Induced Endotoxemia

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-challenged mice.

| Cytokine/Mediator | Treatment Group | Concentration/Dosage | % Reduction (compared to LPS control) | Reference |

| TNF-α (in vitro, RAW 264.7 cells) | This compound | 3 µM | 1.8% | [2] |

| 10 µM | 11.0% | [2] | ||

| 30 µM | 21.2% | [2] | ||

| IL-6 (in vitro, RAW 264.7 cells) | This compound | 3 µM | 4.5% | [2] |

| 10 µM | 10.0% | [2] | ||

| 30 µM | 17.5% | [2] | ||

| TNF-α (in vivo, serum) | This compound | i.p. administration | Significant reduction | [1][2] |

| IL-6 (in vivo, serum) | This compound | i.p. administration | Significant reduction | [1][2] |

| IL-6 (in vivo, bronchoalveolar lavage fluid) | This compound | i.p. administration | Significant reduction | [1] |

| iNOS (in vivo, lung mRNA) | This compound | i.p. administration | Significant downregulation | [1] |

| COX-2 (in vivo, lung, liver, kidney) | This compound | i.p. administration | Significant reduction | [1][2] |

Experimental Protocol: LPS-Induced Endotoxemia in Mice

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-10 weeks old)

-

ELISA kits for TNF-α and IL-6

-

Reagents and equipment for RT-PCR and Western blotting

-

Anesthetic and euthanasia agents

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Vehicle Control (saline)

-

LPS Control (LPS + vehicle)

-

This compound + LPS (various doses)

-

Positive Control (e.g., dexamethasone) + LPS

-

-

This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.1% DMSO in saline). Administer this compound or vehicle via intraperitoneal (i.p.) injection one hour before LPS challenge.

-

Induction of Endotoxemia: Administer LPS (e.g., 10 mg/kg) via i.p. injection to the LPS control, this compound-treated, and positive control groups. The vehicle control group receives a saline injection.

-

Sample Collection: At a predetermined time point post-LPS injection (e.g., 6 hours), anesthetize the mice and collect blood via cardiac puncture. Perform bronchoalveolar lavage (BAL) if required. Euthanize the animals and harvest tissues (lungs, liver, kidneys) for further analysis.

-

Biochemical Analysis:

-

Separate serum from blood samples and measure TNF-α and IL-6 concentrations using ELISA kits according to the manufacturer's instructions.

-

Analyze BAL fluid for IL-6 levels.

-

-

Molecular Analysis:

-

Extract RNA from lung tissue to quantify the mRNA expression of TNF-α, IL-6, and iNOS using RT-PCR.

-

Prepare protein lysates from lung, liver, and kidney tissues to determine the expression levels of COX-2 via Western blotting.

-

Experimental Workflow: LPS-Induced Endotoxemia Model

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the anti-inflammatory effects of compounds on acute, localized inflammation. The inflammatory response induced by carrageenan is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.

Note: To date, specific studies detailing the effects of this compound in the carrageenan-induced paw edema model are not available in the peer-reviewed literature. The following is a general protocol that can be adapted to test the efficacy of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Materials:

-

This compound

-

Lambda carrageenan (1% w/v in sterile saline)

-

Positive control drug (e.g., Indomethacin, 10 mg/kg)

-

Male Wistar rats or Swiss albino mice

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Baseline Measurement: Acclimatize the animals as previously described. Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Grouping: Randomly assign animals to the following groups (n=6-8 per group):

-

Vehicle Control

-

Carrageenan Control

-

This compound + Carrageenan (multiple dose levels)

-

Positive Control + Carrageenan

-

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle), the vehicle alone, or the positive control drug (e.g., orally or i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives a saline injection).

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

-

Experimental Workflow: Carrageenan-Induced Paw Edema Model

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Galgravin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) of Galgravin and its derivatives. This compound, a tetrahydrofuran lignan, has garnered significant interest due to its diverse biological activities, including neuroprotective, cytotoxic, anti-inflammatory, and bone resorption inhibitory effects. The protocols and data presented herein are intended to guide researchers in the development of novel this compound-based therapeutic agents.

Introduction to this compound